3'-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-2-methoxybenzophenone
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Overview
Description
3’-[1,4-Dioxa-8-azaspiro[45]decan-8-ylmethyl]-2-methoxybenzophenone is a complex organic compound characterized by its unique spirocyclic structure This compound features a benzophenone core substituted with a methoxy group and a spirocyclic moiety containing both oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-2-methoxybenzophenone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Spirocyclic Moiety: The spirocyclic structure can be synthesized by reacting a suitable piperidine derivative with ethylene glycol under acidic conditions to form the 1,4-dioxa-8-azaspiro[4.5]decane ring system.
Attachment to Benzophenone: The spirocyclic moiety is then attached to a benzophenone derivative through a nucleophilic substitution reaction. This step often involves the use of a base such as sodium hydride (NaH) to deprotonate the spirocyclic nitrogen, followed by reaction with a benzophenone halide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include:
Catalyst Optimization: Using specific catalysts to enhance reaction rates and selectivity.
Purification Techniques: Employing advanced purification methods such as recrystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
3’-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-2-methoxybenzophenone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The carbonyl group in the benzophenone core can be reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF).
Major Products
Oxidation: Formation of 3’-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-2-hydroxybenzophenone.
Reduction: Formation of 3’-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-2-methoxybenzhydrol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3’-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-2-methoxybenzophenone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules due to its reactive functional groups.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3’-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-2-methoxybenzophenone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can enhance binding affinity and specificity, while the benzophenone core can participate in photochemical reactions, making it useful in photodynamic therapy.
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxa-8-azaspiro[4.5]decane: A simpler spirocyclic compound without the benzophenone core.
2-Methoxybenzophenone: Lacks the spirocyclic moiety but shares the benzophenone core with a methoxy substituent.
4-Piperidone ethylene acetal hydrochloride: Contains a similar spirocyclic structure but differs in the substituents attached.
Uniqueness
3’-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-2-methoxybenzophenone is unique due to the combination of its spirocyclic structure and benzophenone core. This dual functionality provides a versatile platform for chemical modifications and applications in various fields, distinguishing it from simpler analogs.
Properties
IUPAC Name |
[3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-(2-methoxyphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-25-20-8-3-2-7-19(20)21(24)18-6-4-5-17(15-18)16-23-11-9-22(10-12-23)26-13-14-27-22/h2-8,15H,9-14,16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRMUBOUHPRDEOJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C2=CC=CC(=C2)CN3CCC4(CC3)OCCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20643296 |
Source
|
Record name | {3-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}(2-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20643296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898761-38-1 |
Source
|
Record name | Methanone, [3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)phenyl](2-methoxyphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898761-38-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {3-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}(2-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20643296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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